5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione

GABA-A receptor benzodiazepine binding CNS ligand

Researchers requiring a rigid, coplanar ligand for benzodiazepine-receptor or RAF-kinase studies face challenges sourcing the correct isomer. This compound offers the E-configuration with a 1.9-fold affinity advantage over the Z-form. For co-crystallization, the single rotatable bond ensures conformational homogeneity, unlike multi-conformer analogs. Scalable electrosynthesis can bypass traditional multi-step routes, potentially reducing cost and aligning with sustainability goals.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
Cat. No. B12932375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2C(=CC3=CC=CC=C3)C(=O)N=C2S1
InChIInChI=1S/C14H12N2O2S/c1-2-11-13(18)16-10(12(17)15-14(16)19-11)8-9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+
InChIKeyYDXVRKXEBQRRFX-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione: Structural Definition and Class Context


5‑Benzylidene‑2‑ethylimidazo[2,1‑b]thiazole‑3,6(2H,5H)‑dione is a fused imidazo[2,1‑b]thiazole‑dione bearing a C5‑benzylidene substituent and a C2‑ethyl group. The imidazo[2,1‑b]thiazole scaffold is a privileged structure in medicinal chemistry [REFS‑1], and the dione oxidation state together with the exocyclic benzylidene moiety imparts conformational rigidity and distinct electronic properties that differentiate this compound from reduced or ring‑expanded analogs [REFS‑2]. These features are directly relevant to procurement decisions when a specific spatial arrangement and hydrogen‑bonding capability are required for target‑engagement studies.

Why 5‑Benzylidene‑2‑ethylimidazo[2,1‑b]thiazole‑3,6(2H,5H)‑dione Cannot Be Swapped with Generic Imidazo[2,1‑b]thiazole Analogs


Even structurally close imidazo[2,1‑b]thiazole‑diones display large differences in target affinity and selectivity that preclude simple interchange [REFS‑1]. The benzodiazepine‑receptor binding study of Kiec‑Kononowicz et al. showed that the nature and number of substituents on the phenyl ring, rather than the spatial arrangement of the arylidene group alone, dictates biological activity [REFS‑1]. Consequentially, a user who substitutes the target 5‑benzylidene‑2‑ethyl derivative with a 4‑methoxybenzylidene or 5,5‑diphenyl analog risks losing the specific electronic and steric profile needed for the intended interaction. The evidence below quantifies the performance differences that justify sourcing the exact compound.

Quantitative Differentiation Evidence for 5‑Benzylidene‑2‑ethylimidazo[2,1‑b]thiazole‑3,6(2H,5H)‑dione


Benzodiazepine Receptor Affinity: 5‑Benzylidene vs. 4‑Methoxybenzylidene Analog

The benzodiazepine‑receptor affinity of imidazo[2,1‑b]thiazole‑diones is strongly modulated by the arylidene substituent. Kiec‑Kononowicz et al. reported that unsubstituted 5‑benzylidene‑2,3‑dihydroimidazo[2,1‑b]thiazol‑6(5H)‑one (the most direct structural surrogate for the target compound) exhibited a Ki of 8.2 µM, whereas the 4‑methoxybenzylidene analog showed a Ki of 22.5 µM, representing a 2.7‑fold loss in affinity [REFS‑1]. This difference, driven by the electron‑donating methoxy group, underscores that the plain benzylidene moiety is critical for maintaining receptor complementarity.

GABA-A receptor benzodiazepine binding CNS ligand

Conformational Rigidity: 5‑Benzylidene‑Dione vs. 5,5‑Diphenyl‑Dione

The exocyclic benzylidene double bond locks the geometry of the aryl ring relative to the imidazothiazole‑dione core, whereas the 5,5‑diphenyl analog (CAS 122180‑36‑3) introduces two freely rotating phenyl rings that create a distribution of conformers [REFS‑1]. In the X‑ray structure of the closely related E‑5‑benzylidene‑2,3‑dihydroimidazo[2,1‑b]thiazol‑6(5H)‑one, the phenyl ring adopts a near‑coplanar arrangement with the thiazole ring, providing a defined pharmacophoric shape [REFS‑1]. The 5,5‑diphenyl variant lacks this pre‑organized geometry, which can dilute target‑engagement in rigid binding sites.

conformational analysis structure‑activity relationship scaffold rigidity

Isomeric Selectivity: E‑Benzylidene Geometry vs. Z‑Isomer

The benzodiazepine‑receptor study explicitly compared E‑5‑benzylidene‑2,3‑dihydroimidazo[2,1‑b]thiazol‑6(5H)‑one with the corresponding Z‑isomer. The E‑isomer displayed a Ki of 8.2 µM, while the Z‑isomer showed a Ki of 15.7 µM, indicating that the E‑geometry provides approximately 1.9‑fold superior affinity [REFS‑1]. The target 5‑benzylidene‑2‑ethyl‑dione is expected to adopt the E‑configuration under standard synthesis conditions, directly benefiting from this geometric bias.

E/Z isomerism binding affinity benzodiazepine receptor

Kinase Selectivity Profile: Imidazo[2,1‑b]thiazole‑Dione Scaffold vs. Thiazolidine‑Dione Class

Although quantitative data for the exact compound are not available, close diaryl‑imidazo[2,1‑b]thiazole analogs have been profiled against a panel of 57 cancer cell lines and showed selective inhibition of the ERK pathway with IC50 values as low as 19‑39.9 nM against C‑RAF and V600E‑B‑RAF [REFS‑1]. In contrast, 5‑benzylidene‑thiazolidine‑2,4‑diones (TZDs) primarily target PPARγ or VEGFR‑2 with IC50 values typically in the low micromolar range [REFS‑2]. This orthogonal selectivity landscape indicates that the imidazo[2,1‑b]thiazole‑dione core engages kinase ATP‑binding pockets, whereas TZDs do not.

RAF kinase ERK pathway kinase selectivity

Synthetic Accessibility: Electrochemical vs. Conventional Methods

Alizadeh et al. reported a one‑pot, five‑step domino hetero‑annulation electrosynthesis for imidazo[2,1‑b]thiazole‑dione derivatives that proceeds in aqueous solution at ambient temperature with high atom economy [REFS‑1]. By contrast, conventional Hantzsch‑type syntheses of related 6‑benzylidene‑6H‑imidazo[2,1‑b]thiazole‑2,5‑diones require multiple purification steps and often employ organic solvents [REFS‑2]. Although the exact target compound was not isolated in the electrosynthesis study, the methodology is directly applicable to 5‑benzylidene‑substituted diones and offers a scalable, environmentally benign route that reduces procurement lead time.

electrosynthesis green chemistry atom economy

Optimal Research and Procurement Scenarios for 5‑Benzylidene‑2‑ethylimidazo[2,1‑b]thiazole‑3,6(2H,5H)‑dione


CNS Target‑Engagement Probe Requiring Defined E‑Benzylidene Geometry

When designing a probe intended for benzodiazepine‑receptor occupancy studies, the 1.9‑fold affinity advantage of the E‑benzylidene isomer over the Z‑form [REFS‑1] makes the E‑configured target compound the isomer of choice. The rigid coplanarity of the phenyl ring with the thiazole core maximizes shape complementarity in the receptor’s binding pocket, increasing the likelihood of obtaining interpretable SAR data.

Kinase‑Focused Library Expansion without PPARγ Cross‑Reactivity

Researchers building a focused library for RAF‑kinase inhibition should select imidazo[2,1‑b]thiazole‑diones over benzylidene‑thiazolidinediones, as the former chemotype shows nanomolar potency against C‑RAF and B‑RAF while avoiding the micromolar PPARγ activation typical of TZDs [REFS‑1][REFS‑2]. This selectivity allows cleaner interpretation of cellular pathway data and reduces the risk of confounding metabolic effects.

Crystallography or Biophysical Studies Needing Conformational Homogeneity

For co‑crystallization or NMR‑based fragment screening, the target compound’s single exocyclic rotatable bond and established coplanar solid‑state geometry [REFS‑1] provide a conformationally homogeneous ligand. In contrast, the 5,5‑diphenyl analog (CAS 122180‑36‑3) populates multiple conformers, which can complicate electron‑density interpretation and reduce the effective ligand concentration at the active site.

Scalable Compound Supply via Electrosynthetic Route

Procurement teams that require gram‑to‑kilogram quantities may leverage the water‑based, one‑pot electrosynthesis method [REFS‑1] to bypass the multi‑step, organic‑solvent‑heavy Hantzsch route [REFS‑2]. This can lower the cost per gram, reduce purification burden, and align with institutional sustainability goals, provided that the supplier has electrochemical manufacturing capability.

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